(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
Overview
Description
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11NO·HCl It is a derivative of benzofuran, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of strong bases and dehydrating agents to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran ketones, while reduction can produce benzofuran alcohols.
Scientific Research Applications
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit lipid peroxidation by scavenging free radicals and preventing oxidative damage to cell membranes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A parent compound with similar structural features but lacking the methanamine group.
5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride:
Uniqueness
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQHTBMTNLHCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941975 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19997-54-7 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-2-ylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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